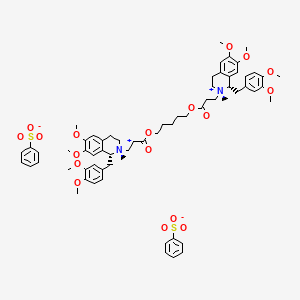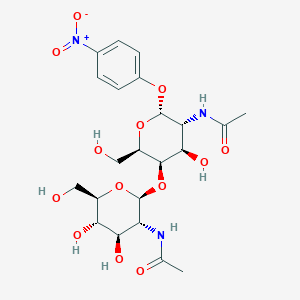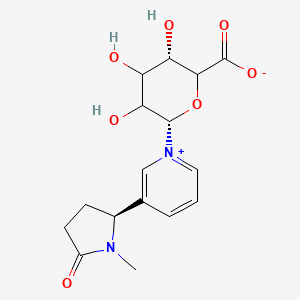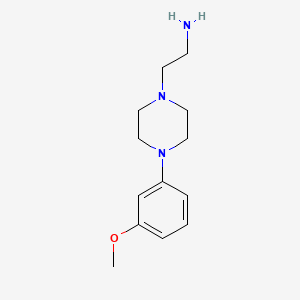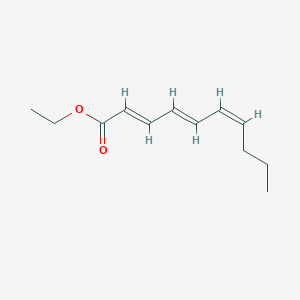
Ethyl (E,E,Z)-2,4,6-Decatrienoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (E,E,Z)-2,4,6-Decatrienoate is an organic compound characterized by its unique structure, which includes three conjugated double bonds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E,E,Z)-2,4,6-Decatrienoate typically involves the use of specific reagents and conditions to ensure the correct configuration of the double bonds. One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions often include the use of a strong base, such as sodium hydride, and an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as catalytic processes. These methods aim to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial production.
化学反应分析
Types of Reactions
Ethyl (E,E,Z)-2,4,6-Decatrienoate can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alkanes or alcohols.
科学研究应用
Ethyl (E,E,Z)-2,4,6-Decatrienoate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity of conjugated dienes and the effects of different reaction conditions on product formation.
Biology: It is studied for its potential biological activity, including its effects on cell signaling pathways and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: It is used in the synthesis of various fine chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Ethyl (E,E,Z)-2,4,6-Decatrienoate involves its interaction with specific molecular targets and pathways. For example, its conjugated double bonds allow it to participate in electron transfer reactions, which can affect cell signaling pathways and enzyme activity. Additionally, its structure allows it to interact with various receptors and proteins, potentially modulating their activity and leading to various biological effects.
相似化合物的比较
Ethyl (E,E,Z)-2,4,6-Decatrienoate can be compared with other similar compounds, such as:
Ethyl (E,E,E)-2,4,6-Decatrienoate: This compound has a similar structure but with all double bonds in the E configuration. It may have different reactivity and biological activity compared to this compound.
Ethyl (Z,Z,Z)-2,4,6-Decatrienoate: This compound has all double bonds in the Z configuration, which can significantly affect its chemical properties and reactivity.
Ethyl (E,Z,E)-2,4,6-Decatrienoate: This compound has a different arrangement of double bonds, which can lead to different chemical and biological properties.
属性
分子式 |
C12H18O2 |
|---|---|
分子量 |
194.27 g/mol |
IUPAC 名称 |
ethyl (2E,4E,6Z)-deca-2,4,6-trienoate |
InChI |
InChI=1S/C12H18O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h6-11H,3-5H2,1-2H3/b7-6-,9-8+,11-10+ |
InChI 键 |
HBJMCXQIYRADQA-KBPWROHVSA-N |
手性 SMILES |
CCC/C=C\C=C\C=C\C(=O)OCC |
规范 SMILES |
CCCC=CC=CC=CC(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


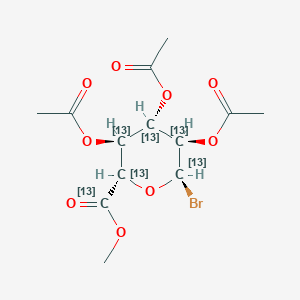
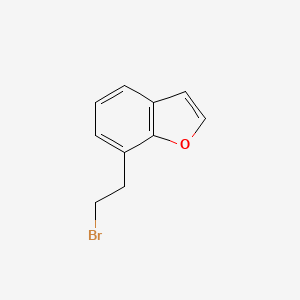
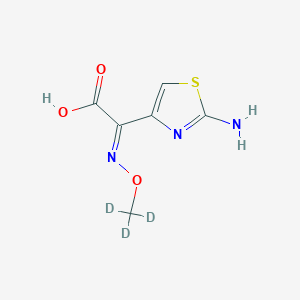
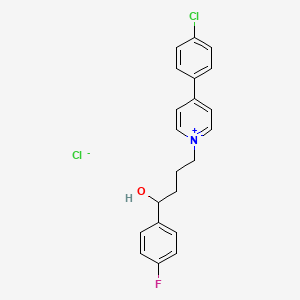

![N-[3-[[3-ethyl-5-[2-(2-hydroxyethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]prop-2-enamide](/img/structure/B13844717.png)
![3-(2,6-Dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol](/img/structure/B13844719.png)
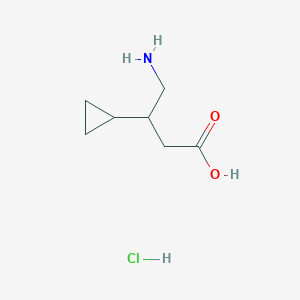
![(2RS)-1-(Ethylamino)-3-[[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy]propan-2-ol](/img/structure/B13844725.png)

